molecular formula C5H12N2O2 B503150 2-amino-N-(2-methoxyethyl)acetamide CAS No. 86150-26-7

2-amino-N-(2-methoxyethyl)acetamide

Cat. No. B503150
CAS RN: 86150-26-7
M. Wt: 132.16g/mol
InChI Key: XPQDNNPZEVSCNB-UHFFFAOYSA-N
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Description

2-amino-N-(2-methoxyethyl)acetamide hydrochloride, with the CAS Number 1220037-70-6, is a chemical compound with a molecular weight of 168.62 . It is a powder that is stored at room temperature .


Molecular Structure Analysis

The molecular formula of this compound hydrochloride is C5H13ClN2O2 . The InChI code is 1S/C5H12N2O2.ClH/c1-9-3-2-7-5(8)4-6;/h2-4,6H2,1H3,(H,7,8);1H .


Physical And Chemical Properties Analysis

This compound hydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

Catalytic Hydrogenation for Synthesis

A study by Zhang Qun-feng (2008) discusses the use of a novel Pd/C catalyst for hydrogenation in the production of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in azo disperse dyes. This process highlights the utility of 2-amino-N-(2-methoxyethyl)acetamide derivatives in dye manufacturing, with high selectivity and stability (Zhang Qun-feng, 2008).

Chemical Structure and Anticonvulsant Properties

A study on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides by Camerman et al. (2005) explores their crystal structure and potential anticonvulsant activities. The research reveals significant stereochemical features likely contributing to their anticonvulsant properties, emphasizing the importance of this compound derivatives in pharmacological research (Camerman et al., 2005).

Traditional Chinese Medicine Application

Lu Yang and colleagues (2015) isolated N-acetyldopamine derivatives, including (R)-N-(2-(3,4-dihydroxyphenyl)-2-methoxyethyl)acetamide, from Periostracum Cicadae used in traditional Chinese medicine. These compounds offer insights into the pharmacological potential of this compound derivatives in treating various ailments (Lu Yang et al., 2015).

Palladium-Catalyzed Acetoxylation in Organic Synthesis

Research by Liang Wang et al. (2011) on palladium-catalyzed C-H acetoxylation of 2-methoxyimino-2-aryl-acetates and acetamides highlights their utility in organic synthesis. The resultant products can be converted into α-amino acids, showcasing the versatility of this compound in synthetic chemistry (Liang Wang et al., 2011).

Analytical Chemistry and Stability Studies

Luo Chuan-huan (2007) conducted HPLC analysis to assess the stability of N-(2-Methoxyethyl)-2-(3-Nitro-1,2,4-Triazole-1-)Acetamide injections, revealing its stability in frozen injection form. This research provides valuable insights into the analytical and stability aspects of this compound derivatives (Luo Chuan-huan, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-9-3-2-7-5(8)4-6/h2-4,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQDNNPZEVSCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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